1-(2-Nitrobenzoyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

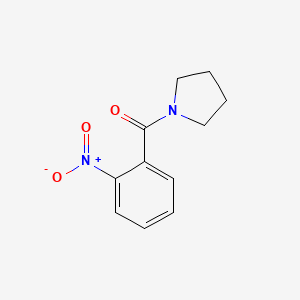

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11(12-7-3-4-8-12)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTLBXTZTHPWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Synthetic Intermediate and Molecular Scaffold

The primary significance of 1-(2-Nitrobenzoyl)pyrrolidine and its analogues lies in their role as versatile synthetic intermediates. The molecule is strategically designed for facile conversion into various heterocyclic systems, most notably quinazoline (B50416) alkaloids and pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs).

A key related intermediate, this compound-2-one, is instrumental in the synthesis of the quinazoline alkaloid vasicinone (B1682191). In a high-yielding synthetic route, 2-nitrobenzoic acid is reacted with 2-pyrrolidinone (B116388) to produce this compound-2-one. ijcce.ac.irijcce.ac.irresearchgate.net The critical step in this pathway is the catalytic reduction of the nitro group, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst. ijcce.ac.irresearchgate.net This reduction converts the nitro group into an amino group, which then spontaneously undergoes an intramolecular cyclization to form a new ring, yielding the core structure of deoxyvasicinone, a direct precursor to vasicinone. ijcce.ac.irresearchgate.net The synthesis of this compound-2-one from its precursors has been reported with high efficiency, achieving yields of up to 88%. ijcce.ac.irresearchgate.net

Perhaps the most extensively researched application of this scaffold is in the synthesis of pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs), a class of compounds known for their potent antitumor properties. nih.gov In these syntheses, N-(2-nitrobenzoyl)pyrrolidine derivatives, often with a protected aldehyde group at the 2-position of the pyrrolidine (B122466) ring, serve as the foundational building block. nih.govacs.orgacs.org The entire 2-nitrobenzoylpyrrolidine unit acts as a precursor to the PBD's tricyclic core. The synthetic strategy hinges on the reductive cyclization of the nitro group. acs.orgresearchgate.net This transformation, often achieved with reagents like stannous chloride or through catalytic hydrogenation, reduces the nitro group to an amine. mdpi.com The newly formed amine then reacts intramolecularly with the aldehyde (or a precursor) at the pyrrolidine C2-position, forging the central diazepine (B8756704) ring of the PBD skeleton. nih.govmdpi.com Researchers have reported high yields (ranging from 78% to 95%) for the reduction step that forms the key N-(2-aminobenzoyl)pyrrolidine intermediate. nih.govmdpi.com

Table 1: Synthetic Applications of this compound Scaffolds

| Precursor Scaffold | Key Transformation | Resulting Product Class | Example Product | Ref. |

|---|---|---|---|---|

| This compound-2-one | Catalytic Reduction of Nitro Group & Intramolecular Cyclization | Quinazoline Alkaloids | Deoxyvasicinone | ijcce.ac.irresearchgate.net |

| N-(2-Nitrobenzoyl)pyrrolidine-2-carboxaldehyde | Reductive Cyclization | Pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs) | PBD Core Structure | nih.govacs.org |

| N-(2-Nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal | Nitro Group Reduction & Deprotection/Cyclocondensation | Imine-containing PBDs | PBD Analogues | nih.govmdpi.com |

Context Within Pyrrolidine Based Heterocyclic Chemistry and Nitroaromatic Systems

The utility of 1-(2-Nitrobenzoyl)pyrrolidine is best understood by examining its two core components: the pyrrolidine (B122466) ring and the nitroaromatic system.

Pyrrolidine-Based Heterocyclic Chemistry The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry. rdd.edu.iq It is a "privileged scaffold," appearing in numerous natural products, alkaloids, and FDA-approved drugs. nih.gov The non-planar, puckered nature of the sp³-hybridized carbon atoms in the pyrrolidine ring allows it to explore three-dimensional space effectively, which is a desirable trait in drug design for achieving specific interactions with biological targets. nih.gov This structural feature provides a rigid, yet conformationally flexible, framework for orienting functional groups in precise spatial arrangements.

Nitroaromatic Systems Nitroaromatic compounds are characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule. In the context of this compound, the nitro group serves a critical synthetic purpose: it is a latent amino group. The reliable and often high-yielding conversion of a nitro group to an amino group via reduction is a fundamental and widely used strategy in organic synthesis. organicreactions.org This transformation is the linchpin in the construction of fused heterocyclic systems from nitrobenzoyl precursors, as seen in the synthesis of PBDs and quinazolines. nih.govijcce.ac.ir

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 169330-07-8 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂N₂O₃ | sigmaaldrich.com |

| Molecular Weight | 220.23 g/mol | sigmaaldrich.com |

| Melting Point | 91-92 °C (for this compound-2-one) | ijcce.ac.irresearchgate.net |

Overview of Current Research Trajectories and Emerging Perspectives

Direct Synthetic Routes and Optimization

The direct synthesis of this compound primarily involves the formation of an amide bond between a 2-nitrobenzoyl moiety and a pyrrolidine (B122466) ring. Optimization of these routes is key to achieving high yields and purity.

Acylation Reactions for Nitrobenzoyl Moiety Incorporation

The most common method for synthesizing this compound is the acylation of pyrrolidine with a derivative of 2-nitrobenzoic acid. This typically involves activating the carboxylic acid to facilitate the nucleophilic attack by the secondary amine of the pyrrolidine ring.

A standard laboratory procedure involves converting 2-nitrobenzoic acid into its more reactive acid chloride. google.com This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The resulting 2-nitrobenzoyl chloride is then reacted with pyrrolidine, usually in the presence of a base such as triethylamine (B128534) (NEt₃) or in a biphasic system (Schotten-Baumann conditions), to neutralize the hydrochloric acid byproduct. orgsyn.org

Alternative activation methods employ coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the amide bond formation directly from 2-nitrobenzoic acid and pyrrolidine. evitachem.com Another effective method involves the use of N,N'-carbonyldiimidazole (CDI), which activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate. ijcce.ac.irresearchgate.net

For challenging or sterically hindered substrates, more specialized conditions may be required. One such method involves performing the acylation in anhydrous dimethylacetamide (DMAC) in the presence of silver cyanide (AgCN), which is thought to proceed through a highly electrophilic acylium cation intermediate. reddit.com Another approach for amines with low nucleophilicity is deprotonation with a strong base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to the addition of the acyl chloride. reddit.com

Table 1: Comparison of Acylation Methods for Amide Synthesis

| Activating Agent | Substrates | Solvent | Base | Key Features |

|---|---|---|---|---|

| Thionyl Chloride / Oxalyl Chloride | 2-Nitrobenzoic Acid, Pyrrolidine | Dichloromethane (CH₂Cl₂) | Triethylamine (NEt₃) | Forms highly reactive acyl chloride; common and effective. google.comorgsyn.org |

| N,N'-Carbonyldiimidazole (CDI) | 2-Nitrobenzoic Acid, 2-Pyrrolidinone (B116388) | Tetrahydrofuran (B95107) (THF) | None required | Mild conditions; forms reactive acylimidazolide. ijcce.ac.irresearchgate.net |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 3-Nitrobenzoic Acid, Pyrrolidine | Not specified | Not specified | Common peptide coupling agent, applicable to this synthesis. evitachem.com |

| Silver Cyanide (AgCN) | Acyl Chloride, N-Aryl Substrate | Dimethylacetamide (DMAC) | None | Useful for difficult couplings; proceeds via acylium cation. reddit.com |

Formation of the Pyrrolidine Ring System

One innovative approach is the ring contraction of pyridines. A photo-promoted reaction between a pyridine (B92270) and a silylborane can produce a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for further functionalization. osaka-u.ac.jpnih.gov

More traditional methods for forming the pyrrolidine ring include the intramolecular cyclization of acyclic precursors. For example, amino alcohols can be converted to cyclic amines through a one-pot chlorination with thionyl chloride followed by intramolecular nucleophilic substitution. organic-chemistry.org Similarly, the intramolecular amination of organoboronates can yield pyrrolidines via a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Another strategy involves the Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids to furnish 2-substituted pyrrolidines. organic-chemistry.org

Precursor Synthesis and Derivatization Approaches

The synthesis of derivatized precursors is essential for producing analogues of this compound, which are often investigated for various applications.

Synthesis of N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde Derivatives

N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde and its derivatives are crucial intermediates, notably in the synthesis of pyrrolo Current time information in Bangalore, IN.mdpi.combenzodiazepines (PBDs). mdpi.comacs.org The synthesis typically begins with a protected form of proline, often (S)-pyrrolidine-2-carboxaldehyde diethyl thioacetal. This precursor is then coupled with a substituted 2-nitrobenzoic acid or its corresponding acid chloride to yield the target N-(2-nitrobenzoyl) amide. mdpi.com

The protection of the aldehyde as a diethyl thioacetal is advantageous due to its stability during the coupling reaction and subsequent transformations, such as the reduction of the nitro group. mdpi.com For example, (2S)-N-[4-(n-bromoalkoxy)-5-methoxy-2-nitrobenzoyl]-pyrrolidine-2-carboxaldehyde diethyl thioacetal has been prepared as a precursor for PBD hybrids. arkat-usa.org The coupling reaction is a standard amidation, often employing an acid chloride in the presence of a base.

Preparation of Substituted 2-Nitrobenzoic Acid Intermediates

The diversity of accessible this compound analogues is heavily dependent on the availability of appropriately substituted 2-nitrobenzoic acids. These are often prepared through the nitration of substituted benzoic acids.

For instance, a synthetic route to key intermediates for PBD conjugates started with the nitration of 4-methylbenzoic acid to produce 4-methyl-2-nitrobenzoic acid. mdpi.com This product was then converted to its acid chloride and used to acylate various anilines. Subsequent chemical transformations yielded a range of 4-substituted-2-nitrobenzoic acids ready for coupling with the pyrrolidine moiety. mdpi.com Another example involves the conversion of methyl 2-methyl-3-nitrobenzoate into a more complex 2-vinyl-3-nitrobenzoic acid derivative, which is then activated and reacted with pyrrolidine. orgsyn.org

Table 2: Selected Synthetic Schemes for Substituted 2-Nitrobenzoic Acids

| Starting Material | Key Steps | Resulting Intermediate | Reference |

|---|

Use of 2-Pyrrolidinone and 2-Nitrobenzoic Acid Derivatives

An alternative and high-yielding route utilizes 2-pyrrolidinone (also known as γ-butyrolactam) instead of pyrrolidine. This method leads to the formation of this compound-2-one, a closely related compound. ijcce.ac.irresearchgate.netijcce.ac.ir

In a reported procedure, 2-nitrobenzoic acid is first activated with N,N'-carbonyldiimidazole (CDI) in dry tetrahydrofuran (THF). ijcce.ac.ir The resulting acylimidazolide is then reacted in situ with 2-pyrrolidinone to afford this compound-2-one in high yield (88%). ijcce.ac.irresearchgate.net This compound is a key precursor in the synthesis of the alkaloid Vasicinone. ijcce.ac.ir The starting material, 2-pyrrolidinone, is produced industrially by reacting γ-butyrolactone with ammonia (B1221849) at high temperature and pressure. chemicalbook.comatamanchemicals.com

Novel Synthetic Strategies for Pyrrolidine Scaffolds Applicable to Nitrobenzoyl Derivatives

The pyrrolidine ring is a fundamental structural motif in many biologically active compounds and pharmaceuticals. Consequently, the development of efficient and versatile methods for its synthesis is of significant interest to the scientific community. osaka-u.ac.jpresearchgate.net This section details modern approaches to constructing the pyrrolidine skeleton that are applicable to the synthesis of nitrobenzoyl derivatives.

Ring Contraction Methodologies for Pyrrolidine Skeletons

A promising strategy for synthesizing pyrrolidines involves the ring contraction of more readily available larger heterocyclic compounds, such as pyridines and piperidines. osaka-u.ac.jpwiley.com This approach, often considered a form of skeletal editing, allows for the transformation of abundant starting materials into valuable and often difficult-to-synthesize pyrrolidine structures. osaka-u.ac.jprsc.org

Recent advancements have demonstrated the photo-promoted ring contraction of pyridines using a silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net This method is notable for its broad substrate scope and high functional group compatibility, making it a powerful tool for accessing functionalized pyrrolidines. osaka-u.ac.jp Another innovative method involves the oxidative rearrangement of N-H piperidines using a hypervalent iodine(III) reagent, PhI(OAc)2. wiley.com This reaction proceeds through the formation of an iminium ion intermediate that can be trapped by various nucleophiles to produce the corresponding pyrrolidine derivative. wiley.com This strategy is particularly significant as it provides a general method for the ring contraction of N-H piperidines, a class of compounds for which previous methods were limited. wiley.com

Earlier strategies for the ring contraction of piperidines to pyrrolidines include the formation of an aziridinium (B1262131) ion followed by ring-opening, and oxidative deconstruction/cyclization approaches. wiley.com For instance, silver-mediated deconstructive bromination of N-benzoylpiperidines generates acyclic bromoamides that can undergo intramolecular cyclization to form N-benzoyl pyrrolidines. wiley.com

| Starting Material | Reagents/Conditions | Product | Key Features |

| Pyridines | Silylborane, light | Pyrrolidine derivatives | Broad substrate scope, high functional group compatibility. osaka-u.ac.jpresearchgate.net |

| N-H Piperidines | PhI(OAc)₂, nucleophile | Pyrrolidine derivatives | Forms iminium ion intermediate, general for N-H piperidines. wiley.com |

| N-Benzoylpiperidines | Silver-mediated deconstructive bromination, base | N-Benzoyl pyrrolidines | Oxidative deconstruction/cyclization approach. wiley.com |

Direct C-H Amination Routes for Pyrrolidine Formation

Direct C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of pyrrolidines. thieme.denih.gov This method involves the direct conversion of a C-H bond into a C-N bond, bypassing the need for pre-functionalized starting materials. thieme.de Intramolecular C-H amination reactions are particularly useful for constructing the pyrrolidine ring. thieme.de

One of the classic methods that falls under this category is the Hofmann-Löffler reaction, which proceeds through a radical pathway involving a nitrogen-centered radical. thieme.de More recent developments have focused on transition-metal catalyzed C-H amination. thieme.denih.gov Metals such as palladium, copper, rhodium, and iron have been successfully employed to catalyze the formation of pyrrolidine rings. thieme.denih.govorganic-chemistry.org For example, palladium catalysis can be used for directed C-H activation to selectively form a six-membered palladacycle intermediate, which then leads to the pyrrolidine product. thieme.de

Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a mild and effective route to pyrrolidines with good yields and excellent regio- and chemoselectivity. organic-chemistry.orgacs.org These reactions can proceed through various mechanisms, often involving copper(I), copper(II), and even copper(III) oxidation states. nih.gov The use of N-fluoro amides as precursors in copper-catalyzed reactions has been shown to be effective for the synthesis of both pyrrolidines and piperidines. nih.govacs.org Furthermore, iron-catalyzed C-H amination using aryl or alkyl azides provides a method with high chemo- and regioselectivity, suitable for late-stage functionalization of complex molecules. organic-chemistry.org

| Catalyst/Reagent | Substrate | Key Features |

| Palladium | Alkyl chains | Directed C-H activation via a palladacycle intermediate. thieme.de |

| Copper | N-Fluoride amides | Mild conditions, high yields, good functional group tolerance. nih.govorganic-chemistry.orgacs.org |

| Iron | Alkyl azides | High chemo- and regioselectivity, suitable for complex molecules. organic-chemistry.org |

| Iodine (I₂) | - | Transition-metal-free, operationally simple. organic-chemistry.org |

Multi-Component Reaction Approaches for Pyrrolidine Analogues

Multi-component reactions (MCRs) offer an efficient and diversity-oriented approach to the synthesis of complex molecules like pyrrolidine analogues from simple starting materials in a single step. tandfonline.comresearchgate.netmdpi.com These reactions are highly valued for their ability to rapidly build molecular complexity and generate libraries of compounds for various applications. tandfonline.com

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. tandfonline.combeilstein-journals.org The azomethine ylides can be generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or L-proline) and an aldehyde or ketone (such as isatin (B1672199) or ninhydrin). tandfonline.combeilstein-journals.org This strategy has been widely used to prepare a diverse range of substituted and spiro-pyrrolidine derivatives. tandfonline.comresearchgate.net

Recent research has explored various catalytic and reaction conditions to enhance the efficiency and scope of these MCRs. For instance, copper-aluminum mixed oxide nanocomposites have been used as catalysts for the one-pot reaction of a ketone, an amine, and an alkyne to produce 2-alkynyl pyrrolidines. tandfonline.com Catalyst-free conditions have also been developed, such as the one-pot three-component reaction of chalcones, isatin, and L-4-thiazolidine carboxylic acid in methanol (B129727) to yield thiazole-pyrrolidine hybrids. tandfonline.com Furthermore, MCRs have been employed in a multifaceted approach to synthesize novel pyrrolidine-based iminosugars, demonstrating the power of this strategy in accessing complex and biologically relevant molecules. researchgate.netacgpubs.org

| Reaction Type | Components | Product | Key Features |

| 1,3-Dipolar Cycloaddition | Azomethine ylide (from amino acid and carbonyl), alkene/alkyne | Substituted/Spiro-pyrrolidines | High efficiency, diversity-oriented. tandfonline.combeilstein-journals.org |

| KA² Coupling | Ketone, amine, alkyne | 2-Alkynyl pyrrolidines | Catalyzed by copper-aluminum mixed oxide nanocomposites. tandfonline.com |

| One-pot Three-component | Chalcone, isatin, L-4-thiazolidine carboxylic acid | Thiazolo-pyrrolidine hybrids | Catalyst-free conditions. tandfonline.com |

| One-pot Five-component | - | Desired products | Cycloaddition reaction from readily available starting materials. tandfonline.com |

Catalytic Systems in this compound Synthesis

While the synthesis of the pyrrolidine ring is a critical step, the final acylation with a 2-nitrobenzoyl group is also important. The literature suggests that the synthesis of related compounds, such as pyrrolo thieme.deresearchgate.netbenzodiazepines, often involves the preparation of this compound derivatives as key intermediates. mdpi.com

The formation of the amide bond between pyrrolidine and 2-nitrobenzoic acid (or its activated derivatives) can be achieved through standard peptide coupling methods. However, the development of catalytic systems for the direct functionalization of pyrrolidine is an active area of research. For example, photoredox catalysis has been utilized for the dehydrogenative aromatization and sulfonylation of pyrrolidines. d-nb.info While this specific reaction leads to pyrroles, it highlights the potential of using catalytic methods to functionalize the pyrrolidine ring.

In the context of preparing precursors for more complex structures, catalytic methods are often employed in earlier steps. For instance, the synthesis of N-aryl-substituted azacycles from arylamines and cyclic ethers can be achieved using POCl₃ and DBU. organic-chemistry.org Additionally, metal-free catalysts, such as trifluoromethanesulfonic acid (TfOH) and acetic acid, have been reported for the synthesis of pyrrolidine frameworks under various conditions. researchgate.netrsc.org These catalytic approaches offer milder and more efficient alternatives to traditional methods.

| Catalyst System | Reaction Type | Relevance |

| Photoredox Catalysts (e.g., Iridium complexes) | Dehydrogenative Aromatization/Sulfonylation | Demonstrates catalytic functionalization of the pyrrolidine ring. d-nb.info |

| POCl₃/DBU | N-arylation of cyclic ethers | Synthesis of N-substituted pyrrolidine precursors. organic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | N-alkylation of sulfonamides with cyclic ethers | Metal-free synthesis of the pyrrolidine ring. rsc.org |

| Acetic Acid | 1,3-Dipolar cycloaddition of azomethine ylides | Metal-free synthesis of complex pyrrolidine structures. rsc.org |

Reactivity of the Nitro Group: Reductions and Subsequent Cyclizations

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. This reduction is often the initial step in synthetic pathways leading to more complex heterocyclic structures through subsequent intramolecular reactions.

Reductive Cyclization Pathways to Pyrrolo[1,2-a]Current time information in Bangalore, IN.mdpi.combenzodiazepines

The synthesis of pyrrolo Current time information in Bangalore, IN.whiterose.ac.ukbenzodiazepines (PBDs), a class of compounds with significant biological activity, can be achieved through the reductive cyclization of N-(2-nitrobenzoyl)pyrrolidine derivatives. acs.orgacs.orgdeepdyve.com A common strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with a suitable electrophilic center on the pyrrolidine moiety. For instance, the reductive cyclization of N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehydes is a key step in forming the carbinolamine-containing PBD core structure. acs.orgacs.org

The choice of reducing agent and reaction conditions can influence the outcome of the cyclization. Catalytic hydrogenation is a frequently employed method for this transformation. researchgate.netiitm.ac.in The reaction of pyrrolo[1,2-a] Current time information in Bangalore, IN.whiterose.ac.ukbenzodiazepines with activated alkynes can lead to an expansion of the diazepine (B8756704) ring, forming pyrrolo[1,2-a] Current time information in Bangalore, IN.whiterose.ac.ukbenzodiazonines. osi.lv

Formation of Amino Derivatives from Nitro Precursors and Their Subsequent Transformations

The reduction of the nitro group in this compound yields 1-(2-aminobenzoyl)pyrrolidine, a key intermediate for various synthetic transformations. This reduction is often accomplished using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. rhhz.netacs.orgscispace.com The resulting amino group can participate in a variety of reactions.

One important transformation is the cyclocondensation with aldehydes or ketones. For example, the reaction of 2-aminobenzamide (B116534) with aldehydes or ketones in refluxing acetic acid can produce 2,3-dihydro-4(1H)-quinazolinones. researchgate.net Similarly, palladium-catalyzed reactions of o-nitrobenzamides with alcohols can lead to 2-substituted quinazolin-4(3H)-ones through a cascade process involving nitro reduction. nih.gov

The amino derivative can also be a precursor for the synthesis of pyrrolo Current time information in Bangalore, IN.whiterose.ac.ukbenzodiazepines through cyclization with N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals. acs.orgscispace.com Furthermore, the amino group in derivatives like 1-(2-aminobenzyl)pyrrolidin-3-ol can be utilized in multicomponent reactions, such as the Ugi four-component reaction, to generate diverse molecular scaffolds. researchgate.net

Reactions at the Pyrrolidine Moiety

The pyrrolidine ring itself is a site for various chemical modifications, allowing for the introduction of new functional groups and the control of stereochemistry, which is crucial for the biological activity of many pyrrolidine-containing compounds. nih.gov

Functionalization of the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring, being a secondary amine in the parent heterocycle, is a key site for functionalization. nih.govresearchgate.net In the context of this compound, the nitrogen is part of an amide linkage, which influences its reactivity. However, in related structures, the pyrrolidine nitrogen can undergo various reactions.

For instance, in proline derivatives, the nitrogen can be part of a catalyst, where its nucleophilicity is crucial for the catalytic cycle. researchgate.net The basicity and nucleophilicity of the pyrrolidine nitrogen can be modulated by substituents on the ring. nih.gov Functionalization can also be achieved through reactions that cleave and reform bonds to the nitrogen. For example, photoredox catalysis in the presence of a Lewis acid can enable the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine, allowing for skeletal remodeling of the pyrrolidine framework. nih.govchemrxiv.orgacs.org

Stereochemical Control in Pyrrolidine Ring Transformations

Controlling the stereochemistry of the pyrrolidine ring is critical in the synthesis of chiral molecules. mdpi.comwhiterose.ac.uk The synthesis of enantiopure pyrrolidines often starts from chiral precursors like L-proline. google.com Asymmetric synthesis methods, such as kinetic resolutions and asymmetric deprotonations, are employed to create substituted pyrrolidines with high enantiomeric excess. whiterose.ac.ukrsc.org

Transformations of the pyrrolidine ring can be highly stereoselective. For example, the palladium-catalyzed C(sp³)–H arylation at the C-3 position of proline derivatives can directly yield cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org The stereochemical outcome of reactions can be influenced by neighboring groups and the choice of reagents, as seen in the deoxyfluorination of proline-derived hydroxyphosphonates, which can lead to ring expansion with specific stereochemistry. nih.gov The hydrogenation of substituted pyrrole (B145914) systems can also proceed with excellent diastereoselectivity to produce functionalized pyrrolidines. researchgate.net

Carbonyl Reactivity and Derivatization Pathways

The amide carbonyl group in this compound is a site for various chemical reactions, including reductions and nucleophilic additions. Its reactivity is influenced by the adjacent aromatic nitro group and the pyrrolidine ring.

The carbonyl group can be activated by Lewis acids, which facilitates single-electron transfer from a photoredox catalyst, leading to the formation of a ketyl radical. nih.govchemrxiv.orgacs.org This intermediate can then undergo C–N bond cleavage. nih.govchemrxiv.orgacs.org The reduction of the amide carbonyl can be controlled to selectively yield either a pyrrolidone or a pyrrolidine by adjusting the amount of the reducing agent, such as phenylsilane. organic-chemistry.org

The amide bond itself exhibits restricted rotation, leading to the existence of geometric isomers, which can be studied by dynamic NMR spectroscopy. researchgate.net Derivatization of the carbonyl group can be achieved through various means. For example, in the Ugi multicomponent reaction involving a related amino-pyrrolidine derivative, the carbonyl group is formed as part of a new amide linkage. researchgate.net

Theoretical Mechanistic Investigations of Reaction Pathways

The elucidation of reaction mechanisms for complex organic molecules like this compound is significantly enhanced by theoretical and computational chemistry. Methods such as Density Functional Theory (DFT) are instrumental in mapping potential energy surfaces (PES), identifying transition states and intermediates, and calculating activation energies for various plausible reaction pathways. acs.orgnumberanalytics.comcapes.gov.br These computational investigations provide a molecular-level understanding that complements experimental findings, particularly for reactions involving the versatile ortho-nitrobenzoyl moiety and the pyrrolidine amide bond.

Computational analysis at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) level of theory has quantified the energetics of this landscape. acs.org The retautomerization of the aci-form back to the starting nitro compound has a substantially lower activation barrier than the forward reactions, indicating the transient nature of this intermediate. acs.org The subsequent cyclization of the neutral aci-form to a benzisoxazoline intermediate is kinetically feasible, whereas the cyclization of the corresponding anion is predicted to have a much higher activation barrier. acs.org These findings suggest that for neutral species, cyclization pathways originating from the aci-nitro intermediate are plausible.

Table 1: Calculated Activation Energies for Key Steps in the Isomerization of 2-Nitrotoluene (A Model System) Calculations performed at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) level of theory. acs.org

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 → trans-2 | Tautomerization to aci-nitro form | 51.7 |

| trans-2 → 1 | Retautomerization to nitro form | 9.7 |

| trans-2 → cis-2 | 1,3-H shift between aci oxygens | 20.3 |

| trans-2 → 3a | Cyclization to benzisoxazoline | 18.4 |

Another critical reaction pathway for this compound is the reductive cyclization to form pyrrolo researchgate.netnih.govbenzodiazepines. acs.org While detailed theoretical studies on this specific substrate are not widely published, the mechanism can be inferred from established principles. A computational investigation would model the stepwise reduction of the nitro group (NO₂) to nitroso (NO), hydroxylamino (NHOH), and finally the amino (NH₂) group. Each of these reduced intermediates could potentially undergo intramolecular cyclization via nucleophilic attack on the amide carbonyl carbon. Theoretical calculations would be essential to determine the most favorable pathway by comparing the activation barriers for cyclization at each reduction stage.

The reactivity of the amide bond itself, particularly towards hydrolysis, has also been a subject of computational study. Research on the base-catalyzed hydrolysis of analogous cyclic amides, including N-(p-nitrobenzoyl)pyrrolidine, provides significant insights. mdpi.com It was observed that the hydrolysis rates vary significantly with the structure of the amine portion of the amide. Pyrrolidine amides were found to hydrolyze more slowly than corresponding azetidine (B1206935) amides but faster than more constrained 7-azabicyclo[2.2.1]heptane amides. mdpi.com Computational models help rationalize these trends, attributing the differences in reactivity to factors like nitrogen pyramidalization and the ability to achieve an optimal geometry for the tetrahedral intermediate during nucleophilic attack.

Table 2: Relative Rates of Base-Catalyzed Hydrolysis for Various Benzamides (Illustrative Data) Data derived from studies on related systems, referenced to the bicyclic amide. mdpi.com

| Compound Structure | Amine Moiety | Relative Reaction Rate |

| N-Benzoylazetidine | Azetidine | ~85x |

| N-Benzoylpyrrolidine | Pyrrolidine | ~8x |

| N-Benzoyl-7-azabicyclo[2.2.1]heptane | 7-Azabicyclo[2.2.1]heptane | 1x |

In some complex transformations, DFT calculations have been used to explore the possibility of zwitterionic intermediates. For instance, the thermal cyclization of (2-ethynylphenyl)triazenes was predicted by DFT to proceed through a zwitterionic dehydrocinnolinium intermediate, a finding later supported by experimental trapping studies. nih.gov Such theoretical explorations of non-intuitive, high-energy intermediates are critical for fully understanding the mechanistic possibilities available to reactive molecules like this compound.

Advanced Spectroscopic and Structural Characterization of 1 2 Nitrobenzoyl Pyrrolidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-(2-Nitrobenzoyl)pyrrolidine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for initial structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

For N-benzoyl pyrrolidine (B122466) and piperidine (B6355638) derivatives, dynamic NMR studies have been employed to investigate the rotational barrier around the C–N amide bond. researchgate.net This restricted rotation is due to the partial double-bond character of the amide linkage, which often results in the observation of distinct signals for atoms near the amide bond at low temperatures. researchgate.net

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aromatic-H | 7.0 - 8.5 | 120 - 150 | m, d, t |

| Pyrrolidine-H (α to N) | 3.4 - 3.8 | 45 - 55 | t, m |

| Pyrrolidine-H (β to N) | 1.8 - 2.2 | 22 - 30 | m |

| Carbonyl-C | - | 165 - 175 | - |

Data are generalized from typical values for substituted benzoyl-pyrrolidine systems.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex structures by revealing correlations between different nuclei. emerypharma.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comuvic.ca It is invaluable for tracing out the spin systems within the pyrrolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). github.iocolumbia.edu This technique is highly sensitive and allows for the definitive assignment of carbon signals based on their attached protons. columbia.edu The phase of the peaks in an edited HSQC can also distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. github.iocolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. ipb.ptcolumbia.edu This is crucial for connecting different structural fragments, such as linking the benzoyl group to the pyrrolidine ring via the carbonyl carbon and the nitrogen atom. The absence of a one-bond correlation helps distinguish it from HSQC. columbia.edu

Together, these 2D techniques provide a complete picture of the molecular framework, confirming the connectivity between the 2-nitrobenzoyl moiety and the pyrrolidine ring. jst-ud.vn

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide key information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, key absorptions would include:

C=O (Amide I) Stretch: A strong band typically appears in the region of 1630-1680 cm⁻¹, characteristic of the tertiary amide carbonyl group.

N-O (Nitro Group) Stretch: Two distinct bands are expected for the nitro group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C-H (Aromatic and Aliphatic) Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring are found just below 3000 cm⁻¹.

C-N Stretch: This vibration typically occurs in the 1020-1250 cm⁻¹ region.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide Carbonyl | C=O Stretch | 1630 - 1680 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1570 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1300 - 1370 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Pyrrolidine Ring | C-H Stretch | < 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The presence of the nitrobenzoyl chromophore is expected to give rise to distinct absorption bands. Aromatic systems typically exhibit π → π* transitions, and the presence of the nitro and carbonyl groups can introduce n → π* transitions. The exact wavelength of maximum absorbance (λ_max) is influenced by the solvent environment.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₂N₂O₃), the expected monoisotopic mass is approximately 220.08 g/mol . guidechem.com

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula. nih.gov The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the nitro group (NO₂) or cleavage of the amide bond, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

For a molecule like this compound, a crystallographic study would reveal:

The planarity of the benzoyl group and the conformation of the pyrrolidine ring (which typically adopts an envelope or twisted conformation).

The dihedral angle between the plane of the aromatic ring and the amide group, which is influenced by steric hindrance from the ortho-nitro group.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the solid state. mdpi.com

While general studies on pyrrolidine derivatives have been conducted, specific crystallographic data for this compound was not found in the provided search results. researchgate.netresearchgate.net

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations

Modern structural analysis often combines experimental data with quantum chemical calculations, most commonly using Density Functional Theory (DFT). nih.gov This integrated approach allows for a deeper understanding of the molecule's properties. researchgate.netnih.gov

DFT calculations can be used to:

Predict Molecular Geometry: The optimized geometry can be compared with X-ray crystallography data to validate the computational model. researchgate.net

Simulate Spectroscopic Data: Theoretical vibrational frequencies (IR) and NMR chemical shifts (¹H and ¹³C) can be calculated. dntb.gov.uasfasu.edu Comparing these calculated spectra with experimental data aids in the assignment of complex signals.

Analyze Electronic Structure: DFT is used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is related to the electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Investigate Molecular Properties: Other properties such as molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions of the molecule, which is useful for predicting reactivity. nih.gov

This computational-experimental synergy provides a robust and comprehensive characterization of the structural and electronic features of this compound. dntb.gov.uanih.gov

Computational Chemistry Approaches to 1 2 Nitrobenzoyl Pyrrolidine

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics. For a molecule such as 1-(2-Nitrobenzoyl)pyrrolidine, MD simulations can elucidate the accessible conformations, the transitions between them, and the influence of the molecular environment on its structure and flexibility. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on analogous compounds, such as other N-acylpyrrolidines and nitro-substituted aromatic systems.

The primary goal of a molecular dynamics simulation in this context would be to explore the potential energy surface of this compound. This involves characterizing the key degrees of freedom of the molecule, which include:

Rotation around the N-C(O) amide bond: This rotation is crucial as it defines the relative orientation of the pyrrolidine (B122466) ring and the 2-nitrobenzoyl group. The planarity of the amide bond generally leads to two stable or metastable conformers, often referred to as s-cis and s-trans. The energy barrier between these conformers can be quantified through simulations.

Pyrrolidine ring puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. MD simulations can reveal the preferred pucker of the ring and the dynamics of interconversion between different puckered states.

Orientation of the 2-nitrobenzoyl group: The rotation around the bond connecting the carbonyl carbon and the aromatic ring determines the spatial arrangement of the nitro group relative to the rest of the molecule. Steric hindrance and electronic interactions involving the ortho-nitro group are expected to significantly influence the preferred orientation.

A typical molecular dynamics simulation protocol would involve solvating a model of this compound in a suitable solvent box (e.g., water or a non-polar solvent) and simulating the system's evolution over time (typically nanoseconds to microseconds). By analyzing the trajectory of the atoms, various structural and energetic parameters can be calculated.

Illustrative Research Findings from a Hypothetical MD Simulation

To demonstrate the type of data that can be obtained from an MD simulation of this compound, the following table presents hypothetical but plausible research findings. These findings are based on the expected conformational behavior of such a molecule.

| Dihedral Angle | Conformer Population (%) | Mean Residence Time (ps) | Free Energy Barrier (kcal/mol) |

| ω (C-C(O)-N-C) | |||

| s-cis (~0°) | 35 | 500 | 4.5 |

| s-trans (~180°) | 65 | 950 | |

| Φ (C(O)-C-C-N) | |||

| gauche (-60°) | 40 | 150 | 2.1 |

| anti (180°) | 55 | 250 | |

| gauche (+60°) | 5 | 50 | 3.5 |

This table is for illustrative purposes only and represents the kind of data a molecular dynamics study would yield. The values are not based on actual experimental or computational results for this compound.

The analysis of such data would allow researchers to understand the dynamic equilibrium between different conformers. For instance, the hypothetical data suggests that the s-trans conformer around the amide bond is more stable than the s-cis conformer. The free energy barrier between them would indicate the ease of interconversion. Similarly, the populations and residence times for the orientation of the nitrobenzoyl group (represented by the dihedral angle Φ) would reveal the steric and electronic effects of the nitro substituent.

Furthermore, MD simulations can be used to compute other properties such as the radial distribution functions to understand solvation effects and hydrogen bonding interactions, which can be particularly relevant for the nitro group. The insights gained from these computational studies are invaluable for understanding the structure-property relationships of this compound and can guide the design of related molecules with specific conformational preferences.

Strategic Applications of 1 2 Nitrobenzoyl Pyrrolidine in Organic Synthesis and Material Science

Precursor for Pyrrolo[2,1-c]acs.orgadcreview.combenzodiazepine (PBD) Frameworks

1-(2-Nitrobenzoyl)pyrrolidine is a key intermediate in the synthesis of pyrrolo[2,1-c] acs.orgadcreview.combenzodiazepines (PBDs), a class of sequence-selective DNA-interactive agents with significant antitumor properties. adcreview.comnih.govnih.gov The synthesis typically involves the reductive cyclization of N-(2-nitrobenzoyl)pyrrolidine derivatives. acs.org The nitro group is essential as it is reduced to an amine, which then undergoes intramolecular cyclization to form the diazepine (B8756704) ring of the PBD core. This foundational role allows for the systematic construction of various PBD analogues. mdpi.com

The PBD framework, derived from this compound, is renowned for its ability to bind within the minor groove of DNA. adcreview.comadcreview.com This interaction involves the formation of a covalent bond between the C11 position of the PBD and the N2 position of a guanine (B1146940) base, leading to interference with DNA processing and potent cytotoxicity. adcreview.comadcreview.com This mechanism has made PBDs highly desirable payloads for antibody-drug conjugates (ADCs). nih.govnih.gov

Researchers have developed numerous PBD conjugates to enhance targeting and efficacy. These molecules often feature an extended chain at the C8 position, which can incorporate various functionalities like alkyl chains, ethers, amides, and other heterocyclic systems to modulate DNA binding affinity and pharmacological properties. nih.gov For example, novel polyamide-linked PBD monomers have been synthesized and evaluated as ADC payloads, demonstrating potent antiproliferative activity. nih.gov These conjugates combine the DNA-alkylating capacity of the PBD core with the targeting specificity of an antibody or the DNA sequence recognition of a polyamide. nih.govresearchgate.net

Table 1: Examples of PBD Drug-Linkers for Antibody-Drug Conjugates (ADCs)

| Drug-Linker | Type | Key Feature |

| SG3249 | Cleavable | Incorporates a cleavable linker for drug release within target cells. nih.gov |

| SG3544 | Cleavable | Features an N-phenyl maleimide (B117702) for improved linkage stability. nih.gov |

| SG3376 | Non-cleavable | Designed for stable conjugation without a specific release mechanism. nih.gov |

| Polyamide-PBD Hybrids | Monomer | Combines PBD with polyamide to enhance DNA binding and utility as an ADC payload. nih.gov |

The versatility of the this compound precursor facilitates the development of both PBD monomers and dimers. While monomers themselves are potent, linking two PBD units together creates dimers that can cross-link DNA, resulting in a dramatic increase in cytotoxicity. nih.govadcreview.com Synthetic PBD dimers, often linked via a flexible tether between their C8 positions, can span several base pairs in the DNA minor groove and covalently bind to guanine bases on opposite strands. nih.govadcreview.com This interstrand cross-linking is a highly effective mechanism for inducing cell death in cancer cells. adcreview.com

Recent research has focused on creating novel PBD analogues with substituents at various positions on the tricyclic skeleton to explore structure-activity relationships. For the first time, C1-substituted PBD monomers and dimers have been synthesized, demonstrating that modifications can be made at this position while retaining DNA-binding activity and cytotoxicity. kcl.ac.uk The development of these diverse monomers and dimers is crucial for fine-tuning the potency and selectivity of PBD-based therapeutics. nih.govnih.gov

Role as a Building Block in Complex Heterocyclic Systems

Beyond PBDs, this compound is a valuable starting point for constructing more intricate heterocyclic architectures. The combination of the pyrrolidine (B122466) ring and the reactive nitrobenzoyl group provides a scaffold that can be elaborated into a variety of fused and multi-component molecular structures.

The synthesis of the PBD core itself is a prime example of constructing a fused ring system. The key synthetic step is the intramolecular cyclization reaction. Starting from an appropriate derivative of this compound, such as N-(2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde, the nitro group is reduced to an amine. acs.org This newly formed amino group then reacts with the aldehyde (or a derivative like a thioacetal) to close the seven-membered diazepine ring, fusing it to both the benzene (B151609) and pyrrolidine rings. acs.orgmdpi.com This reductive cyclization strategy is a robust and widely used method for creating the tricyclic Pyrrolidino[2,1-c] acs.orgadcreview.com-benzodiazepine system. acs.orgnih.gov Further chemical transformations can be used to introduce additional fused heterocyclic rings, leading to novel polycyclic benzodiazepine (B76468) derivatives with potential applications in treating CNS disorders. mdpi.combeilstein-journals.org

The PBD scaffold derived from this compound can be incorporated into larger molecules to create multi-pharmacophore constructs, where the PBD unit acts as one of several active components. These hybrid molecules are designed to interact with multiple biological targets or to combine different mechanisms of action into a single agent. For example, PBD-polyamide conjugates have been synthesized where the PBD provides the alkylating function and the polyamide portion contributes to DNA sequence recognition. researchgate.net Similarly, hybrids linking PBDs to acridone (B373769) moieties have been developed, combining the DNA-binding properties of both pharmacophores. patsnap.com This approach allows for the creation of sophisticated molecules with potentially enhanced selectivity and potency.

Synthetic Utility in Developing Diverse Chemical Libraries

The chemistry used to convert this compound and its derivatives into PBDs and other fused heterocycles is amenable to the methods of combinatorial chemistry for the generation of diverse chemical libraries. By varying the substituents on the aromatic ring of the benzoyl group or on the pyrrolidine ring, a large number of analogues can be produced through parallel synthesis. mdpi.comnih.gov

Libraries of trisubstituted pyrrolidines and other related scaffolds are valuable tools in drug discovery for screening against various biological targets. researchgate.net For instance, a library of tricyclic PBDs was prepared using a polymer-supported synthesis methodology, demonstrating the feasibility of generating these complex molecules in a high-throughput manner. mdpi.com The creation of such targeted or diversity-oriented libraries allows for the rapid exploration of structure-activity relationships and the identification of lead compounds for new therapeutics. nih.govchemdiv.com The pyrrolidine scaffold itself is a common feature in many chemical libraries aimed at discovering novel enzyme inhibitors or receptor antagonists. researchgate.net

Medicinal Chemistry Perspectives on 1 2 Nitrobenzoyl Pyrrolidine As a Privileged Scaffold

Exploration of Pyrrolidine (B122466) Scaffold for Bioactive Compound Design

The five-membered, nitrogen-containing pyrrolidine ring is a cornerstone in the design of bioactive compounds. researchgate.netfrontiersin.org Its value in medicinal chemistry is derived from several key features that allow for extensive exploration of chemical space and precise tuning of pharmacological properties. dntb.gov.uanih.gov

Three-Dimensionality : Unlike flat, aromatic systems, the saturated pyrrolidine ring is non-planar. unipa.it This inherent three-dimensionality, a result of its sp³-hybridized carbon atoms, is crucial for creating molecules that can interact effectively with the complex, three-dimensional surfaces of biological targets like enzymes and receptors. nih.govnih.gov The ring exists in various puckered conformations, often described as "envelope" or "twisted" forms, a phenomenon known as pseudorotation. researchgate.netdntb.gov.ua This conformational flexibility allows the substituents on the ring to be projected into space in specific vectors, which can be critical for molecular recognition.

Stereochemical Diversity : The pyrrolidine scaffold can contain up to four stereogenic centers, leading to a large number of possible stereoisomers. nih.gov This stereochemical complexity is a powerful tool for drug designers. Different stereoisomers of a molecule can exhibit vastly different biological activities, potencies, and metabolic profiles, as they interact differently with chiral biological macromolecules. nih.govmdpi.com The amino acid L-proline, a naturally occurring substituted pyrrolidine, is a common chiral building block used in the stereoselective synthesis of new drug candidates. nih.govmdpi.com

Prevalence in Nature and Medicine : The pyrrolidine ring is a core structure in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, which exhibit significant biological effects. unipa.itwikipedia.orgnih.gov Its importance is further underscored by its presence in a wide array of FDA-approved drugs, including agents for treating central nervous system disorders, cancer, and infectious diseases, making it one of the most common five-membered nitrogen heterocycles in medicine. unipa.itfrontiersin.org

These combined attributes establish the pyrrolidine ring as a privileged scaffold, providing a robust and versatile foundation for the development of novel therapeutics based on the 1-(2-nitrobenzoyl)pyrrolidine core.

Structure-Activity Relationship (SAR) Methodologies Applied to this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For a scaffold like this compound, SAR methodologies involve the systematic synthesis and evaluation of analogs to map out the chemical features essential for a desired pharmacological effect. This process typically involves modifying three key components of the molecule: the pyrrolidine ring, the benzoyl ring, and the amide linker.

While specific SAR data for this compound is not extensively published, the principles of SAR applied to other pyrrolidine-containing compounds provide a clear roadmap for its exploration. frontiersin.orgnih.gov For instance, studies on various pyrrolidine derivatives have shown that the nature and position of substituents dramatically impact potency and selectivity. nih.govnih.gov

Below is a table illustrating hypothetical SAR exploration based on common modification strategies for pyrrolidine-based scaffolds.

| Modification Site | Structural Change Example | Rationale / Potential Impact on Activity |

|---|---|---|

| 2-Nitrobenzoyl Ring | Varying the position of the nitro group (e.g., to 3- or 4-position) | Alters electronic properties and steric hindrance, potentially changing binding orientation and affinity. |

| 2-Nitrobenzoyl Ring | Replacing the nitro group with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OCH₃, -NH₂) groups | Modulates the electronic character of the ring, affecting interactions like hydrogen bonding or pi-stacking with the target protein. |

| Pyrrolidine Ring | Introducing substituents (e.g., hydroxyl, fluoro, methyl) at the 3- or 4-positions | Probes for additional binding pockets, introduces new hydrogen bonding opportunities, and can influence the ring's conformation. Fluorophenyl substituents have improved potency in some series. nih.gov |

| Amide Linker | Replacing the carbonyl group with a thioamide or reducing the amide to an amine | Changes the hydrogen bonding capacity and rotational freedom around the linker, affecting the relative orientation of the two rings. |

Rational design moves beyond simple SAR by using an understanding of the biological target or existing SAR data to make purposeful, hypothesis-driven modifications to a lead compound. mdpi.com For this compound, once an initial biological activity is identified, rational design would be employed to create second-generation analogs with improved properties.

This process often involves:

Bioisosteric Replacement : Swapping functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the nitro group on the benzoyl ring could be replaced by a cyano or a trifluoromethyl group to fine-tune electronic interactions without drastically altering the size.

Scaffold Hopping : Replacing the central pyrrolidine or benzoyl core with a different chemical scaffold that maintains the key three-dimensional arrangement of binding groups. researchgate.net This can lead to novel intellectual property and improved drug-like properties.

Structure-Based Design : If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), designers can visualize how this compound binds. Analogs can then be designed to form additional, specific interactions with the target, such as adding a hydroxyl group to engage with a key amino acid residue via a hydrogen bond.

Stereochemistry is a critical determinant of a drug's biological activity, and this is particularly true for non-planar scaffolds like pyrrolidine. dntb.gov.uamdpi.com The pyrrolidine ring can adopt specific puckered conformations (e.g., Cγ-exo and Cγ-endo), and the substituents attached to its chiral carbons will occupy distinct spatial positions (pseudo-equatorial or pseudo-axial). nih.govnih.gov

Biological targets, such as enzymes and receptors, are themselves chiral and possess highly defined three-dimensional binding sites. nih.gov Consequently, they can differentiate between stereoisomers of a drug molecule. One enantiomer might bind with high affinity and elicit the desired therapeutic effect, while the other enantiomer might be significantly less active, inactive, or even cause unwanted side effects. nih.gov

For derivatives of this compound, introducing a substituent onto the pyrrolidine ring (for example, at the 3-position) would create a chiral center. The resulting (R) and (S) enantiomers would need to be synthesized and tested separately, as their biological profiles could be dramatically different. The precise spatial orientation of the substituent, dictated by its stereochemistry, would govern its ability to fit into the target's binding pocket and form productive interactions. dntb.gov.uanih.gov

Computational Drug Design Approaches for Scaffold Optimization (e.g., Molecular Docking)

Computational chemistry provides powerful tools to accelerate the drug design process by predicting how molecules will behave before they are synthesized. sysrevpharm.orgox.ac.uk For a scaffold like this compound, computational approaches, particularly molecular docking, are invaluable for optimizing its structure for a specific biological target. nih.gov

Molecular docking is a simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound analog) when bound to the active site of another (the receptor, typically a protein). nih.gov This in silico approach allows researchers to rapidly screen large virtual libraries of potential drug candidates and prioritize the most promising ones for synthesis and laboratory testing. mdpi.com

The typical workflow for a molecular docking study is outlined in the table below.

| Step | Description | Tools / Resources |

|---|---|---|

| 1. Receptor Preparation | A 3D structure of the target protein is obtained. The structure is cleaned by removing water molecules, adding hydrogen atoms, and assigning charges. | Protein Data Bank (PDB) for crystal structures; Software like AutoDock Tools, Schrödinger Maestro. nih.gov |

| 2. Ligand Preparation | A 3D structure of the ligand (e.g., this compound) is generated. Its geometry is optimized, and charges are assigned. | ChemDraw, Avogadro, various chemical modeling software. |

| 3. Docking Simulation | The ligand is placed in the defined binding site of the receptor. A scoring algorithm samples many possible conformations and orientations of the ligand, calculating the binding energy for each. | Software like AutoDock, Glide, GOLD. nih.gov |

| 4. Analysis of Results | The results are analyzed to identify the best binding poses (orientations) and their corresponding binding scores (predicted affinity). Key interactions (e.g., hydrogen bonds, hydrophobic contacts) are visualized. | Visualization software like PyMOL, VMD. |

By using this approach, medicinal chemists can rationally design new analogs of this compound. For example, if docking reveals an unoccupied pocket near the benzoyl ring, an analog with a substituent at that position can be designed to fill the pocket and hopefully increase binding affinity. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. sysrevpharm.org

Development of Chemical Probes and Research Tools for Biological Systems

Beyond their potential as therapeutic agents, compounds derived from a specific scaffold can be adapted into chemical probes—powerful tools used to study biological processes and validate drug targets. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to investigate its function in a biological system.

The this compound scaffold could serve as the foundation for such tools. For example, if a derivative is found to be a potent and selective inhibitor of a particular enzyme, it could be modified to create a variety of research tools:

Fluorescent Probes : By attaching a fluorescent dye (a fluorophore) to a non-critical position on the molecule, a probe can be created that allows researchers to visualize the location of the target protein within cells using microscopy. A fluorescent probe was successfully designed based on a different core structure to specifically detect pyrrolidine in solution and in zebrafish, demonstrating the feasibility of this approach. nih.gov

Affinity Probes : By adding a reactive group (like a photo-activatable crosslinker) and a reporter tag (like biotin), an affinity probe can be made. This tool is used to covalently bind to its target protein. The biotin (B1667282) tag then allows the protein to be pulled out of a complex cellular mixture, confirming the drug-target interaction and identifying other proteins that may be part of the same complex.

Molecular Imaging Agents : For in vivo studies, the scaffold could be labeled with a positron-emitting isotope to create a PET (Positron Emission Tomography) tracer. This would allow researchers to non-invasively track the distribution of the compound and its engagement with its target in a living organism.

Developing such probes from the this compound scaffold would not only help validate its therapeutic potential but also contribute valuable tools to the broader biomedical research community for exploring complex biological systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-nitrobenzoyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine with 2-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–5°C, followed by slow warming to room temperature. Triethylamine (Et₃N) is often used as a base to scavenge HCl .

- Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride-to-pyrrolidine) and reaction time (12–24 hrs) improves yields (>80%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Look for pyrrolidine ring protons as a multiplet at δ 1.8–2.1 ppm (CH₂) and δ 3.3–3.7 ppm (N-CH₂). Aromatic protons from the 2-nitrobenzoyl group appear as a triplet (δ 7.5–8.2 ppm) due to nitro-group deshielding .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~168 ppm, while nitro-group carbons appear at ~148 ppm (C-NO₂) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and asymmetric NO₂ stretch at ~1520 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In vitro screens :

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s assay or fluorometric methods .

- Antioxidant activity : Measure radical scavenging (DPPH/ABTS assays) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using Protein Data Bank (PDB) structures (e.g., AChE: 4EY7).

- Analyze key interactions: The nitro group may form hydrogen bonds with catalytic triads (e.g., His447 in AChE), while the pyrrolidine ring engages in hydrophobic interactions .

- Validation : Compare docking scores (∆G < −7 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions in reactivity data during nitro-group reduction of this compound?

- Case Study : Conflicting reports on catalytic hydrogenation (H₂/Pd-C) vs. Fe/HCl reduction:

- Catalytic Hydrogenation : Yields 1-(2-aminobenzoyl)pyrrolidine but risks over-reduction (e.g., ring saturation). Use low H₂ pressure (1–3 atm) and monitor via TLC .

- Fe/HCl : Produces fewer side products but requires acidic conditions (pH < 2). Validate purity via HPLC (C18 column, 220 nm) .

Q. How does steric hindrance from the 2-nitrobenzoyl group affect regioselectivity in cross-coupling reactions?

- Experimental Design :

- Perform Suzuki-Miyaura coupling with aryl boronic acids. The nitro group’s meta-directing effect favors coupling at the para position of the benzoyl ring.

- Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hrs .

- Analysis : LC-MS confirms product distribution. Steric maps (Mercury Software) quantify spatial constraints .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Process Chemistry :

- Avoid racemization by using chiral auxiliaries (e.g., Evans oxazolidinones) during acylation.

- Implement continuous-flow reactors for precise temperature control (±2°C), reducing side reactions .

- Quality Control : Chiral HPLC (Chiralpak AD-H column) ensures >99% ee.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.